molecular formula C11H20ClNO2 B14873278 Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride

Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride

Cat. No.: B14873278
M. Wt: 233.73 g/mol
InChI Key: GSNDRUCVWLRRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The 8-azabicyclo[3.2.1]octane scaffold is a key structural component of many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are scaled up to meet production demands. The use of efficient catalytic systems and optimized reaction conditions is crucial to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 2-{8-azabicyclo[3.2.1]octan-3-yl}acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)7-8-5-9-3-4-10(6-8)12-9;/h8-10,12H,2-7H2,1H3;1H

InChI Key

GSNDRUCVWLRRMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2CCC(C1)N2.Cl

Origin of Product

United States

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